![molecular formula C17H15F3N2O2 B4163659 3-(acetylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4163659.png)
3-(acetylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Vue d'ensemble
Description
3-(acetylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as TAK-659 and belongs to the class of small molecule inhibitors that target the Bruton's tyrosine kinase (BTK) pathway. In
Mécanisme D'action
The mechanism of action of 3-(acetylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide involves the inhibition of the BTK pathway. BTK is a tyrosine kinase that plays a key role in the development and progression of several diseases, including cancer and autoimmune disorders. The inhibition of this pathway by TAK-659 leads to the suppression of B cell activation and proliferation, which is important for the treatment of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(acetylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide have been studied extensively. This compound has been shown to inhibit the BTK pathway, which leads to the suppression of B cell activation and proliferation. This effect has been shown to have therapeutic potential in the treatment of several diseases, including cancer and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(acetylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments include its high yield and purity, as well as its potential therapeutic applications. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 3-(acetylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide. One potential area of research is the development of new compounds that target the BTK pathway with increased specificity and efficacy. Another area of research is the exploration of the potential therapeutic applications of this compound in the treatment of other diseases, such as inflammatory disorders and viral infections. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Applications De Recherche Scientifique
3-(acetylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has been studied for its potential applications in scientific research. This compound has been shown to inhibit the BTK pathway, which is involved in the development and progression of several diseases, including cancer and autoimmune disorders. The inhibition of this pathway by TAK-659 has been shown to have therapeutic potential in the treatment of these diseases.
Propriétés
IUPAC Name |
3-acetamido-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c1-10-6-7-12(8-15(10)21-11(2)23)16(24)22-14-5-3-4-13(9-14)17(18,19)20/h3-9H,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDUXYZOAQGEIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.